Uralene

Description

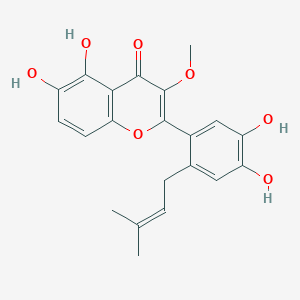

Structure

2D Structure

3D Structure

Properties

CAS No. |

150853-99-9 |

|---|---|

Molecular Formula |

C21H18O7 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,6-dihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3 |

InChI Key |

VRZAKSFJNYJYJJ-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |

melting_point |

216-218°C |

Other CAS No. |

150853-99-9 |

physical_description |

Solid |

Synonyms |

5,6,3',4'-tetrahydroxy-3-methoxy-6'-isoprenylflavone uralene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Uralene and Its Structural Analogues

Chemo-Enzymatic Approaches in Uralene Synthesis

Chemo-enzymatic synthesis synergistically combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to construct complex molecules. nih.gov This approach offers significant advantages in terms of regio- and stereoselectivity, often under mild reaction conditions, which is crucial for the synthesis of architecturally complex molecules like "this compound". nih.govmonash.edu

The application of enzymes in synthesis can streamline multi-step sequences by eliminating the need for cumbersome protection and deprotection steps. monash.edu For instance, enzymes such as lipases, oxidoreductases, and transferases can introduce specific functionalities with high precision. A notable example is the use of a lipase from Candida antarctica (CALB) in the kinetic resolution of chiral intermediates, a technique that could be applied to generate enantiopure building blocks for a "this compound" synthesis. rsc.org

Recent advancements have seen the use of engineered enzymes to perform reactions not found in nature, further expanding the synthetic chemist's toolkit. These tailored biocatalysts can be designed to accept non-natural substrates and catalyze specific transformations with high efficiency and selectivity.

Table 1: Comparison of Chemo-Enzymatic and Traditional Synthetic Approaches

| Feature | Chemo-Enzymatic Synthesis | Traditional Synthesis |

|---|---|---|

| Stereoselectivity | Typically very high (often >99% ee) | Variable, often requires chiral auxiliaries or catalysts |

| Regioselectivity | High, enzymes can differentiate between similar functional groups | Can be challenging, may require protecting groups |

| Reaction Conditions | Mild (aqueous solvent, room temperature, neutral pH) | Often harsh (extreme temperatures, pressures, and pH) |

| Environmental Impact | Generally lower, biodegradable catalysts (enzymes), less waste | Can be higher due to use of heavy metals and organic solvents |

| Scalability | Can be challenging due to enzyme stability and cost | Well-established for many processes |

Total Synthesis Strategies for Complex this compound Architectures

Key strategies in the total synthesis of complex molecules include:

Cascade Reactions: A sequence of intramolecular reactions that occur sequentially in a single step, rapidly building molecular complexity from a simpler precursor. This approach is highly atom- and step-economical.

C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules, offers a more efficient way to introduce complexity, avoiding pre-functionalized starting materials.

Metathesis Reactions: Olefin and alkyne metathesis have become powerful tools for the formation of carbon-carbon double and triple bonds, particularly in the construction of macrocycles and complex ring systems.

The planning of a total synthesis is guided by retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available starting materials. wikipedia.org

Stereoselective Synthesis of this compound Isomers

Many complex organic molecules are chiral and their biological activity is often dependent on their specific three-dimensional arrangement. Stereoselective synthesis is therefore a critical aspect of their construction, aiming to produce a single desired stereoisomer. ijfans.org The main strategies for achieving stereoselectivity include:

Substrate Control: The existing stereocenters in a chiral molecule direct the stereochemical outcome of subsequent reactions.

Auxiliary Control: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemistry of a reaction. The auxiliary is then removed in a subsequent step.

Catalyst Control: A chiral catalyst, used in substoichiometric amounts, interacts with the substrate to create a chiral environment that favors the formation of one enantiomer over the other. Asymmetric catalysis is a highly efficient method for generating enantiomerically pure compounds. ijfans.org

The development of new chiral catalysts and reagents continues to be an active area of research, enabling the synthesis of increasingly complex and stereochemically rich molecules.

Sustainable and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org In the context of synthesizing complex molecules like "this compound," these principles are becoming increasingly important. Key aspects of green chemistry in organic synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as biomass, instead of depletable fossil fuels. solubilityofthings.com

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives like water, supercritical CO₂, or ionic liquids. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. paperpublications.org

Catalysis: Using catalytic reagents, including biocatalysts, in small amounts rather than stoichiometric reagents to minimize waste. solubilityofthings.com

By incorporating these principles, the environmental footprint of complex molecule synthesis can be significantly reduced.

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Complex Molecule Synthesis |

|---|---|

| Prevention of Waste | Designing syntheses with high yields and minimal byproducts. |

| Atom Economy | Utilizing addition and cycloaddition reactions over substitution and elimination reactions. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |

| Designing Safer Chemicals | Modifying the target molecule to reduce its intrinsic toxicity while maintaining its desired function. |

| Safer Solvents and Auxiliaries | Employing water or solvent-free reaction conditions. |

| Design for Energy Efficiency | Using microwave or ultrasonic irradiation to accelerate reactions at lower temperatures. acs.org |

| Use of Renewable Feedstocks | Synthesizing building blocks from biomass-derived platform chemicals. |

| Reduce Derivatives | Avoiding the use of protecting groups through the use of chemo- and regioselective reactions. solubilityofthings.com |

| Catalysis | Employing enzymatic or metallic catalysts to increase reaction efficiency and reduce waste. |

| Design for Degradation | Incorporating functional groups that allow the final product to biodegrade after its use. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring techniques to control and optimize reactions, preventing the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Design and Synthesis of Novel this compound Precursors

Strategies for the design of novel precursors include:

Computer-Aided Synthesis Planning: Computational tools can help identify strategic bond disconnections and suggest novel and efficient retrosynthetic pathways, leading to the identification of key precursors.

Fragment-Based Design: The target molecule is broken down into smaller, more manageable fragments that can be synthesized and then combined. This modular approach allows for the rapid generation of analogues by simply swapping out different fragments.

Development of New Building Blocks: The synthesis of novel, highly functionalized building blocks can provide access to new chemical space and enable the construction of previously inaccessible molecular architectures.

The synthesis of these precursors often employs the advanced synthetic methodologies discussed in the preceding sections, such as asymmetric catalysis and chemo-enzymatic reactions, to ensure their stereochemical purity and structural complexity.

Comprehensive Spectroscopic and Computational Structural Elucidation of Uralene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Uralenejaxa.jprsc.orgctdbase.orglipidmaps.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed insights into the connectivity, functional groups, and stereochemistry of molecules. High-resolution NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are crucial for assigning every proton and carbon atom within a complex structure like Uralene mdpi.comnanalysis.com.

One-Dimensional NMR (1H, 13C) for Core Structure Identificationrsc.org

One-dimensional (1D) NMR spectra, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, serve as the foundational steps in structural elucidation. The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts, multiplicities, and integration values, providing information about the types and relative numbers of protons present hmdb.cahmdb.carsc.org. For instance, aromatic protons, hydroxyl protons, methoxy (B1213986) protons, and those from the prenyl group would exhibit characteristic chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton, showing the number of unique carbon environments and their chemical shifts hmdb.cadrugbank.comchemicalbook.comchemicalbook.com. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between methyl (CH3), methylene (B1212753) (CH2), methine (CH), and quaternary carbons, which is vital for building the carbon framework of this compound mdpi.com.

Illustrative Data Table 1: Predicted ¹H NMR Data for this compound (Hypothetical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0-8.5 | m, s, d | Variable | Aromatic H |

| 5.0-6.0 | t, m | Variable | Olefinic H |

| 3.5-4.0 | s | 3H | -OCH₃ |

| 2.5-3.0 | t, m | Variable | Aliphatic H |

| 1.5-2.0 | s, d | Variable | Methyl H (prenyl) |

| 9.0-12.0 | br s | Variable | Hydroxyl H |

Illustrative Data Table 2: Predicted ¹³C NMR Data for this compound (Hypothetical)

| Chemical Shift (δ, ppm) | Type (from DEPT) | Assignment |

| 150-180 | Quaternary | Carbonyl, Aromatic quaternary |

| 100-150 | CH, Quaternary | Aromatic CH, Aromatic quaternary |

| 50-60 | CH3 | -OCH₃ |

| 20-30 | CH, CH2, CH3 | Prenyl carbons |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistryrsc.orgnih.gov

Two-dimensional (2D) NMR experiments are essential for establishing through-bond and through-space correlations, which are critical for confirming the connectivity and relative stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are scalar (J) coupled to each other, typically through two or three bonds nanalysis.comblogspot.comtecmag.com. For this compound, COSY correlations would help map out spin systems within the aromatic rings and the prenyl side chain, confirming adjacent proton environments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provides direct one-bond correlations between protons and their directly attached carbons wikipedia.orglibretexts.orgcolumbia.eduharvard.edu. This experiment is highly sensitive and allows for the assignment of protonated carbons in this compound, distinguishing CH, CH2, and CH3 groups based on phase information in edited HSQC spectra columbia.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY (or ROESY for rotating-frame Overhauser effect spectroscopy) provides through-space correlations between protons that are in close spatial proximity (typically <5 Å), regardless of whether they are directly bonded nih.gov. This technique is invaluable for determining the relative stereochemistry and conformation of this compound, such as the orientation of the prenyl group relative to the flavone (B191248) core.

Quantitative NMR (qNMR) for Purity and Molecular Concentrationrsc.org

Quantitative NMR (qNMR) is a powerful technique for determining the purity and concentration of a compound without the need for a reference standard of the same compound. By comparing the integral of a specific proton signal of this compound to that of an accurately weighed internal standard with known purity, the absolute amount of this compound in a sample can be determined pharmaron.com. This method relies on the direct proportionality between signal intensity and the number of nuclei, offering high accuracy and precision.

Advanced Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR is preferred for structural elucidation in solution, solid-state NMR (SSNMR) is employed for characterizing compounds in their solid forms, such as crystalline powders or amorphous solids nih.gov. SSNMR can provide information on molecular packing, polymorphism, and dynamic processes in the solid state, which are not accessible by solution NMR. For this compound, if it exists in different polymorphic forms, SSNMR could distinguish between them by observing differences in chemical shifts, line widths, and relaxation times, reflecting distinct molecular environments and lattice structures.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis of Uralenejaxa.jprsc.orgnih.govnih.gov

Mass Spectrometry (MS) is a complementary technique to NMR, providing precise information about the molecular weight and elemental composition of a compound, as well as insights into its structural features through fragmentation patterns tum.de.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly techniques like Electrospray Ionization (ESI-HRMS) or Atmospheric Pressure Chemical Ionization (APCI-HRMS) coupled with Orbitrap or Time-of-Flight (TOF) analyzers, is crucial for determining the exact molecular weight of this compound rsc.org. The highly accurate mass measurement obtained from HRMS allows for the unambiguous determination of the molecular formula (C21H20O7) by calculating the theoretical mass for various possible elemental compositions and comparing it to the experimental value nih.govuni.lu. This precision helps to confirm the presence of heteroatoms and the degree of unsaturation.

Illustrative Data Table 3: High-Resolution Mass Spectrometry Data for this compound (Hypothetical)

| Ion Type | m/z (Experimental) | m/z (Calculated for C₂₁H₂₀O₇) | Error (ppm) |

| [M+H]⁺ | 385.1287 | 385.1287 | < 5 |

| [M+Na]⁺ | 407.1106 | 407.1106 | < 5 |

| [M-H]⁻ | 383.1131 | 383.1131 | < 5 |

Fragmentation Analysisdtic.milresearchgate.net

Following the determination of the molecular formula, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion tum.de. The fragmentation pattern provides structural information by breaking the molecule into smaller, characteristic ions. For a flavone like this compound, common fragmentation pathways would involve retro-Diels-Alder reactions, loss of small neutral molecules (e.g., H2O, CO, CH3OH), and cleavages within the prenyl side chain. Analyzing these fragments and their exact masses allows for the deduction of the positions of hydroxyl and methoxy groups, as well as the attachment point and structure of the prenyl moiety, thereby confirming the proposed flavone structure.

Illustrative Data Table 4: Key MS/MS Fragmentation Ions for this compound (Hypothetical)

| m/z (Fragment Ion) | Proposed Fragment Composition | Proposed Fragmentation Pathway |

| 369.123 | [M-CH₃]⁺ | Loss of methyl radical (from methoxy) |

| 341.118 | [M-C₂H₄O]⁺ | Loss of a fragment from the prenyl group or ring cleavage |

| 327.102 | [M-C₃H₆O]⁺ | Loss of a fragment from the prenyl group |

| 285.066 | [M-C₆H₁₀O₂]⁺ | Retro-Diels-Alder or other major flavone fragmentation |

| 153.018 | C₇H₅O₄⁺ | Fragment from A-ring or B-ring with hydroxyls |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by inducing their fragmentation and analyzing the resulting product ions. In MS/MS, a precursor ion (often the molecular ion or a protonated/deprotonated molecular ion) is selected and then fragmented, providing a "fingerprint" of the molecule's substructures youtube.comlibretexts.orgchemguide.co.uk. For a flavone like this compound (C21H20O7), MS/MS would be crucial for confirming its molecular weight and revealing characteristic fragmentation pathways that provide insights into the positions of hydroxyl groups, the methoxy group, and the isoprenyl chain on the flavone backbone.

Expected fragmentation pathways for flavones often include retro-Diels-Alder (RDA) reactions, which are characteristic of the C-ring (pyrone ring) of flavonoids, leading to diagnostic fragment ions lifesciencesite.comresearchgate.net. Other common cleavages involve the loss of small neutral molecules such as water (from hydroxyl groups), methanol (B129727) (from methoxy groups), or fragments related to the isoprenyl side chain (e.g., loss of C5H8 or C5H10 units) youtube.comlibretexts.orgchemguide.co.uk. The presence of multiple hydroxyl groups and a methoxy group on this compound would lead to characteristic neutral losses in the MS/MS spectrum.

PubChem provides predicted collision cross section (CCS) values for various adducts of this compound, which are valuable in ion mobility-mass spectrometry for distinguishing isomers and confirming structures based on their gas-phase conformations. For this compound, the predicted CCS values for common adducts are summarized in Table 1 youtube.com.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) youtube.com |

| [M+H]+ | 385.12818 | 190.0 |

| [M+Na]+ | 407.11012 | 203.9 |

| [M+NH4]+ | 402.15472 | 194.5 |

| [M+K]+ | 423.08406 | 199.4 |

| [M-H]- | 383.11362 | 192.8 |

| [M+Na-2H]- | 405.09557 | 192.8 |

| [M]+ | 384.12035 | 192.6 |

| [M]- | 384.12145 | 192.6 |

These predicted values serve as a computational reference for experimental ion mobility-MS studies, aiding in the identification and characterization of this compound in complex mixtures.

Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the analysis of complex chemical mixtures, enabling both separation and identification of individual components researchgate.netgalaxyproject.orgbu.educhromatographyonline.com. Given that this compound is a natural product, it is likely to be found in extracts alongside other structurally similar or related compounds.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like flavones, which often have multiple polar hydroxyl groups researchgate.netgalaxyproject.orgbu.edunih.gov. In LC-MS, the liquid chromatograph separates the components of a mixture based on their differential interactions with the stationary and mobile phases, and the eluting compounds are then introduced into the mass spectrometer for mass analysis and fragmentation researchgate.netnih.gov. This allows for the identification of this compound even in the presence of isomers or other co-eluting compounds by matching its exact mass and fragmentation pattern with known or predicted data. LC-MS can also be used for quantitative analysis, determining the concentration of this compound in a sample bu.edunih.gov.

GC-MS , while highly effective for volatile and thermally stable compounds, would typically require derivatization of this compound (e.g., silylation of hydroxyl groups) to increase its volatility and prevent thermal degradation before injection into the gas chromatograph researchgate.netyoutube.com. Once derivatized, the separated components are introduced into the mass spectrometer. GC-MS is excellent for separating complex mixtures and providing highly reproducible mass spectra for compound identification through spectral library matching chromatographyonline.comresearchgate.netyoutube.com. The Human Metabolome Database (HMDB) lists this compound and provides search functionalities for LC-MS, LC-MS/MS, and GC-MS data, suggesting the potential for such analytical approaches hmdb.ca.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting of this compound

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, leading to vibrations of chemical bonds researchgate.netlibretexts.orgfigshare.comresearchgate.net. The resulting spectrum displays absorption bands at specific wavenumbers, which are characteristic of particular functional groups. For this compound, a flavone with multiple hydroxyl groups, a methoxy group, and a carbonyl group within a conjugated aromatic system, several key absorption bands would be expected:

Hydroxyl (-OH) stretching: Broad absorption in the 3600-3200 cm⁻¹ region, indicative of hydrogen-bonded hydroxyl groups researchgate.netlibretexts.org. The exact position and breadth would depend on the extent of hydrogen bonding.

Aromatic C-H stretching: Peaks around 3100-3000 cm⁻¹ libretexts.org.

Aliphatic C-H stretching: Bands around 2980-2850 cm⁻¹ from the isoprenyl chain and methoxy group libretexts.org.

Carbonyl (C=O) stretching: A strong absorption band typically around 1690-1630 cm⁻¹ for the flavone carbonyl group researchgate.netresearchgate.net. Conjugation with the aromatic system would shift this to lower wavenumbers compared to an isolated carbonyl.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings libretexts.org.

C-O stretching: Bands around 1250-1000 cm⁻¹ from the phenolic hydroxyls, ether linkages (methoxy and pyrone ring), and the C-O-C stretch of the flavone skeleton libretexts.org.

FTIR would confirm the presence of these key functional groups, providing a molecular fingerprint for this compound.

Raman Spectroscopy (including Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS))

Raman spectroscopy measures the inelastic scattering of light by molecular vibrations, providing information about bond strengths and molecular symmetry uaic.rogithub.comrruff.info. Raman and FTIR are complementary, as vibrations that are strong in Raman are often weak in IR, and vice-versa. For this compound, strong Raman signals would be expected from vibrations involving highly polarizable bonds, such as the conjugated C=C bonds of the aromatic rings and the C=O stretching of the flavone.

Aromatic ring breathing modes: Strong bands in the fingerprint region (e.g., 1600 cm⁻¹, 1580 cm⁻¹, 1480 cm⁻¹), characteristic of the flavone aromatic system github.com.

Carbonyl (C=O) stretching: A strong band around 1650-1600 cm⁻¹, often more intense in Raman than in IR due to the high polarizability of the C=O bond in a conjugated system github.com.

C=C stretching of the isoprenyl group: Bands around 1640 cm⁻¹.

C-H bending vibrations: Various bands in the 1500-1300 cm⁻¹ and 1000-700 cm⁻¹ regions.

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that can significantly enhance Raman signals, allowing for the detection and characterization of molecules at very low concentrations or with high spatial resolution uaic.ro. SERS involves adsorbing the analyte onto noble metal nanostructures (e.g., silver or gold nanoparticles), while TERS uses a sharp metallic tip to achieve nanoscale spatial resolution. These techniques would be particularly useful for studying this compound if it were present in trace amounts or for investigating its interactions with surfaces.

Electronic Spectroscopy for Electronic Transitions and Conjugation in this compound

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study electronic transitions within a molecule, providing information about its electronic structure, particularly the extent of conjugation libretexts.orgyoutube.comslideshare.netuobabylon.edu.iqlibretexts.orgnih.govmrclab.com. Flavones like this compound are highly conjugated systems due to their aromatic rings and the carbonyl group, leading to characteristic UV-Vis absorption profiles.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Advanced Applications)

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum nih.govmrclab.commhlw.go.jp. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (e.g., π or n orbitals) to higher energy antibonding orbitals (e.g., π* orbitals) libretexts.orgslideshare.netlibretexts.org.

For flavones, two major absorption bands are typically observed:

Band I (300-380 nm): Attributed to the cinnamoyl system (B-ring and C2-C3-C4 of the C-ring) libretexts.orguobabylon.edu.iq. The positions and intensities of these bands are highly sensitive to the nature and position of substituents (like hydroxyl and methoxy groups) and the extent of conjugation.

Band II (240-280 nm): Attributed to the benzoyl system (A-ring and C2-C1 of the C-ring) libretexts.orguobabylon.edu.iq.

The presence of multiple hydroxyl groups on this compound, particularly in conjugation with the aromatic system, would lead to bathochromic shifts (red shifts, absorption at longer wavelengths) and hyperchromic effects (increased intensity of absorption) libretexts.orguobabylon.edu.iqlibretexts.org. The methoxy group and the isoprenyl chain would also influence the exact λmax values and absorption intensities. Advanced applications of UV-Vis spectroscopy for this compound could include:

Solvent effects: Studying the shifts in absorption maxima in different solvents (e.g., polar vs. non-polar) can provide insights into the polarity of the molecule and the nature of its electronic transitions uobabylon.edu.iq.

pH effects: The phenolic hydroxyl groups on this compound would undergo deprotonation at different pH values, leading to significant shifts in the UV-Vis spectrum due to changes in the chromophore system. This can be used to determine the pKa values of the hydroxyl groups and confirm their presence and location.

Quantitative analysis: UV-Vis spectroscopy can be used to quantify this compound in solutions based on Beer-Lambert Law, provided its molar absorptivity coefficient (ε) is known mrclab.com.

Computational UV-Vis: When experimental data is scarce, computational methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) can be used to predict the UV-Vis spectrum of this compound, including λmax values and oscillator strengths, which can then be compared with experimental data if it becomes available.

Computational Methods for Complementary Structural Elucidation and Validation

Computer-Assisted Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) systems represent a powerful computational approach in chemistry designed to determine the molecular structure of compounds based on their spectroscopic data. ontosight.airsc.orgacdlabs.com These systems are particularly valuable for elucidating the structures of novel compounds not present in existing spectral databases, where identification solely by comparison is not possible. rsc.org

The core principles of CASE involve several key steps:

Spectral Analysis: Interpreting and analyzing experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to derive structural fragments and constraints. ontosight.airsc.orgnih.gov

Structure Generation: Generating a comprehensive set of all possible molecular structures that are consistent with the given molecular formula and the identified structural fragments. ontosight.airsc.org

Structure Filtering and Verification: Eliminating candidate structures that are inconsistent with the experimental data, thereby narrowing down the possibilities to the most plausible structure(s). ontosight.airsc.org

CASE systems aim to reduce the complexity and time associated with manual structure elucidation, especially for large and intricate molecules. ontosight.ainih.gov Software packages like ACD/Structure Elucidator exemplify such implementations. ontosight.aiacdlabs.com While CASE systems are highly effective in determining molecular structures, specific documented applications of "CASE-3D" (referring to the generation or analysis of three-dimensional molecular structures within a CASE framework) directly pertaining to the detailed structural elucidation of this compound were not explicitly found in the provided search results. However, the general principles of CASE would be applicable to a flavone like this compound, where 3D structural information (e.g., stereochemistry, conformation) is critical for a complete elucidation.

Density Functional Theory (DFT) for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method in chemistry and materials science. nist.gov It is employed to investigate the electronic structure, primarily the ground state, of many-body systems, including atoms and molecules. nist.gov DFT's strength lies in its ability to determine the properties of a many-electron system by using functionals of the spatially dependent electron density, offering a balance between accuracy and computational cost compared to traditional quantum chemistry methods. nist.gov

A significant application of DFT in structural elucidation is the prediction of spectroscopic parameters. DFT calculations can accurately predict various spectroscopic properties, including:

Infrared (IR) and Optical Spectra: Simulating vibrational frequencies and intensities, and electronic transitions. hmdb.cadtic.milesa.int

Nuclear Magnetic Resonance (NMR) Parameters: Predicting chemical shifts and coupling constants, which are invaluable for confirming proposed structures and assigning experimental spectra. hmdb.cadtic.mil

X-ray Absorption and Mössbauer Spectra: Providing insights into core-electron excitations and local electronic environments. hmdb.caesa.int

DFT studies serve as a powerful complement to experimental investigations, enabling researchers to venture into experimentally unexplored territories or to validate experimental findings with theoretical predictions. hmdb.cadtic.mil For complex natural products like flavones, comparing experimentally obtained NMR data with DFT-calculated NMR parameters can significantly aid in confirming the correct isomer or stereochemistry. researchgate.net Although specific detailed findings of DFT applied to the spectroscopic parameter prediction of this compound itself were not explicitly provided in the search results, the utility of "quantum computation" (which includes DFT) has been noted for the NMR data correlation and structure elucidation of related flavanes, such as bropapyriferol. researchgate.net This suggests that DFT would be a highly relevant and powerful tool for the precise spectroscopic characterization and structural confirmation of this compound.

Machine Learning Algorithms for Spectral Interpretation and Compound Identification

The advent of modern spectroscopic instruments has led to the generation of vast amounts of spectral data, posing a significant challenge for traditional human-driven interpretation methods. nasa.gov Machine learning (ML) algorithms offer a data-driven solution for the efficient and accurate interpretation of complex spectra and the identification of chemical compounds. nasa.govresearchgate.netcaltech.edu

Machine learning applications in spectral interpretation and compound identification include:

Spectral Interpretation: ML algorithms can learn complex patterns within spectral data, enabling the automated interpretation of features that might be difficult to discern manually. nasa.govresearchgate.net This can involve correlating spectral features with specific structural motifs or functional groups.

Compound Identification: By training on large databases of known compounds and their corresponding spectra, ML models can predict the identity of unknown compounds from their measured spectra. nasa.govcaltech.eduwikipedia.org This can be achieved through various algorithms, including convolutional neural networks (CNNs) for spectral data classification and support vector regression for quantification. caltech.eduwikipedia.org

Spectral Prediction: When the atomic configuration of a material is known, ML can be used to predict its spectral features, aiding in the design and validation of experiments. nasa.govresearchgate.net

ML approaches can enhance the speed and accuracy of spectral analysis, making it possible to process and interpret tens of thousands of spectra from a single experiment. nasa.gov While machine learning is increasingly applied in chemometrics for diverse spectral analysis tasks, including classification and regression caltech.eduwikipedia.org, specific detailed applications of machine learning algorithms for the direct spectral interpretation or compound identification of this compound were not explicitly found in the provided search results. Nonetheless, the principles and demonstrated capabilities of ML in spectroscopy suggest its high potential for future studies involving this compound and other complex natural products.

Data Tables

Table 1: Basic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H20O7 | ontosight.aidtic.mil |

| Molecular Weight | 384.4 g/mol | ontosight.ailipidmaps.org |

| PubChem CID | 192490 | ontosight.aidtic.miljaxa.jp |

| Classification | Flavone, 2'-prenylated flavone, flavonoid | ontosight.airsc.org |

| CAS Number | 150853-99-9 | ontosight.airsc.orglipidmaps.org |

| IUPAC Name | 2-[4,5-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,6-dihydroxy-3-methoxychromen-4-one | ontosight.aidtic.mil |

Mechanistic Investigations of Uralene S Interactions and Transformations

Biosynthetic Pathways of Uralene in Glycyrrhiza uralensis and other Natural Producers

This compound has been identified as a natural product detected in various herbs and spices. foodb.cahmdb.ca As a 2'-prenylated flavone (B191248), its biosynthesis is presumed to follow the general flavonoid pathway, which typically involves the shikimate pathway and the polyketide pathway to form the core flavonoid skeleton, followed by specific prenylation and hydroxylation steps. However, detailed and specific biosynthetic pathways of this compound within Glycyrrhiza uralensis or other natural producers are not extensively documented in the publicly available scientific literature.

Chemical Reaction Pathways and Stability of this compound

Despite the general understanding of oxidative degradation processes in organic compounds, detailed research specifically outlining the oxidative degradation mechanisms of the chemical compound this compound is not widely reported in the current literature. Studies on oxidative degradation often focus on polymers or other industrial materials. rsc.orgmdpi.comnih.gov

Information regarding the photostability and specific photoreaction pathways of the chemical compound this compound is not extensively documented in the available scientific literature. While photostability is a crucial aspect for many natural products, dedicated studies on this compound's response to light exposure and its degradation mechanisms under photochemical conditions are not readily found. e-aircraftsupply.comipc.orgresearchgate.netintegralproducts.com

While structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and natural product research to understand how chemical structure influences biological activity, specific derivatization reactions tailored for this compound to systematically probe its SAR are not extensively detailed in the current scientific literature. itmedicalteam.plnih.govrsc.orgnih.gov this compound's classification as a flavonoid suggests it possesses functional groups (hydroxyls, methoxyls, and the prenyl group) that could be targets for chemical modification to explore changes in its biological properties. The detection of this compound in anti-oral microbial flavone studies implies its potential bioactivity, which would typically warrant SAR investigations. nih.govd-nb.info

Computational Studies on Reaction Mechanisms of this compound

Computational chemistry techniques have been applied to study the structural and spectroscopic properties of this compound. For instance, computational studies have been performed on this compound (referred to as compound 9 in some contexts) to aid in its structural elucidation. These investigations typically involve quantum chemical calculations to predict properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and optical rotation values. nih.govd-nb.info

Specifically, conformational searches for this compound have been conducted using force fields like MMFF94s in software packages such as Spartan '14. The lowest energy conformers identified from these searches are then further optimized using higher-level quantum mechanical methods, including Hartree-Fock (hf/3-21g) and Density Functional Theory (DFT) methods, such as b3lyp/6-311+g(d,p) in programs like Gaussian 09. nih.govd-nb.info

For spectroscopic analysis, 13C NMR shielding constants of this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the b3lyp/6-311+g(d,2p) level, often in a solvent environment modeled by the Polarizable Continuum Model (PCM), and then converted to chemical shifts by referencing to a standard like Tetramethylsilane (TMS). Additionally, optical rotation values ([α]D) have been computed at the b3lyp/6-31g(d,p) level based on the DFT-optimized geometries. nih.govd-nb.info These computational efforts are crucial for confirming the proposed structure of natural products like this compound, especially when experimental data are challenging to obtain or interpret. However, these studies primarily focus on structural and spectroscopic characterization rather than the detailed mechanisms of its chemical reactions.

Advanced Computational Modeling of Uralene S Molecular Interactions and Theoretical Activities

Quantum Chemical Characterization of Uralene's Electronic Structure

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for elucidating the electronic structure of molecules. These ab initio and Density Functional Theory (DFT) methods provide a detailed understanding of a molecule's electronic properties, including energy levels, charge distribution, and reactivity. While this compound is recognized as a flavonoid, detailed, specific quantum chemical data for its electronic structure are not extensively reported in the readily available literature.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Indices

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method for investigating the electronic structure of multi-electron systems, offering a balance between accuracy and computational efficiency rsdjournal.orgmdpi.comsapub.orgnih.govias.ac.inirjweb.commalayajournal.org. DFT calculations are particularly valuable for characterizing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) sapub.orgnih.govias.ac.inirjweb.commalayajournal.org. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity and biological activity nih.govirjweb.commalayajournal.org.

DFT can also be employed to calculate various reactivity indices, including chemical hardness (η), chemical softness (σ), chemical potential (μ), and electrophilicity index (ω) sapub.orgnih.govias.ac.inirjweb.com. Chemical hardness is related to resistance to deformation of the electron cloud, while softness is its inverse, indicating ease of electron transfer sapub.orgirjweb.com. The molecular electrostatic potential (MEP) surface, also derivable from DFT, visually represents the charge distribution and helps predict sites for nucleophilic and electrophilic attack, thereby indicating potential reactive regions within the molecule nih.govmalayajournal.org. Although DFT is a standard tool for such analyses rsdjournal.orgmdpi.comsapub.orgnih.govias.ac.inirjweb.commalayajournal.org, specific reported DFT values for this compound's HOMO-LUMO energies or other detailed reactivity indices are not found in the provided search results.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior of this compound

Molecular Dynamics (MD) simulations are computational techniques used to observe the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems nsf.govnih.govelifesciences.orgarxiv.orgnih.gov. For a complex molecule like this compound, MD simulations can explore its conformational landscape, which refers to the various stable and transient three-dimensional shapes a molecule can adopt nsf.govelifesciences.orgarxiv.orgnih.gov. This is crucial for understanding how a molecule's flexibility and structural changes might influence its biological activity and interactions with other molecules.

MD simulations can also model the solution behavior of this compound, including its interactions with solvent molecules (e.g., water) and its stability in different environments nsf.govnih.gov. This provides insights into how the molecule behaves in a physiological context, which is vital for drug design and understanding its bioavailability. While MD simulations are widely applied to study the dynamic behavior of biomolecules and ligands nsf.govnih.govelifesciences.orgarxiv.orgnih.gov, detailed MD simulation data specifically focusing on this compound's conformational landscape or its solution behavior are not explicitly available in the provided search results.

Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions of this compound

Prediction of Binding Sites and Affinities for Target Proteins (e.g., in asthma, liver cancer pathways)

This compound has been included in computational screenings for potential therapeutic applications. For instance, it was part of a pharmacophore screening study for compounds from the traditional herbal formula Ding Chuan Tang (DCT), targeting proteins relevant to asthma pathways peerj.comresearchgate.net. These targets included Estrogen Receptor Alpha (ESR1), Kinase Insert Domain Receptor (KDR), Leukotriene A4 Hydrolase (LTA4H), cAMP-specific 3',5'-cyclic phosphodiesterase 4D (PDE4D), and Peroxisome Proliferator-Activated Receptor Gamma (PPARG) peerj.comnih.gov. While this compound was identified as a compound that fit the pharmacophore models and proceeded to molecular docking in this study, the specific detailed binding sites and individual affinity scores for this compound against each of these asthma-related proteins are not explicitly provided in the search results peerj.comresearchgate.net.

In another study, this compound was reported with a docking score of -9.2 kcal/mol against Cyclooxygenase-2 (COX-2), suggesting a potential inhibitory activity against this enzyme mdpi.com. COX-2 is an important target in inflammatory processes, including those relevant to asthma.

For liver cancer pathways, molecular docking studies aim to identify compounds that can bind to and modulate the activity of proteins implicated in hepatocellular carcinoma (HCC) progression nih.govmdpi.complos.org. While computational studies, including molecular docking, are actively pursued to identify novel drug candidates for liver cancer by targeting proteins like RACK1 or cell cycle-related proteins nih.govmdpi.complos.org, specific detailed binding site predictions and affinities for this compound within these pathways are not explicitly detailed in the provided search results.

Identification of Key Pharmacophoric Features of this compound

Pharmacophore modeling identifies the essential structural features and their spatial arrangement that are necessary for a ligand to exhibit biological activity or interact with a specific biological target biorxiv.orgnih.govtaylorandfrancis.comresearchgate.net. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (aliphatic and aromatic), and aromatic rings biorxiv.orgnih.govtaylorandfrancis.comresearchgate.net. By identifying these key features, pharmacophore models can be used for virtual screening of large chemical libraries to find new compounds with similar biological activity biorxiv.orgtaylorandfrancis.comresearchgate.net.

While this compound has been utilized in pharmacophore screening efforts, as noted in the context of Ding Chuan Tang compounds for asthma peerj.com, the specific, detailed pharmacophoric features derived for this compound itself (i.e., which parts of this compound contribute to which pharmacophoric points) are not explicitly provided in the accessible search results. Such information would typically delineate the precise arrangement of functional groups within this compound that are crucial for its interaction with a target protein.

Network Pharmacology Approaches to Elucidate Systemic Mechanisms of this compound

Network pharmacology offers a holistic approach to understanding the complex interactions between chemical compounds, biological targets, and disease pathways peerj.comnih.gov. This methodology is particularly valuable for investigating natural products and multi-component interventions, such as traditional Chinese medicine (TCM) formulas, by mapping the intricate biological networks involved peerj.comnih.govsemanticscholar.org. This compound, as a constituent of certain herbal formulations, has been a subject of such analyses to decipher its systemic effects.

Construction of Compound-Target-Pathway Networks for this compound

The construction of compound-target-pathway networks for this compound involves several computational steps. Initially, active compounds, including this compound, are identified from a given source, often a traditional herbal medicine researchgate.netnih.gov. Subsequently, potential target proteins for these compounds are predicted or identified through various bioinformatics tools and databases peerj.comresearchgate.netnih.gov. These targets are then mapped to known biological pathways, allowing for the visualization and analysis of the compound's influence on the broader biological system researchgate.netresearchgate.netyoutube.com.

In studies examining traditional Chinese herbal formulas, this compound has been identified as an active compound. For instance, in a network pharmacology and molecular docking study on Cordyceps sinensis for liver cancer, this compound (CID 192409, likely a typo for 192490) was listed as an ingredient with a predicted target, Peroxisome Proliferator-Activated Receptor Gamma (PPARG), and a binding energy of -7.3 kcal/mol ijpsonline.com. Another study investigating Cordyceps cicadae for diabetic nephropathy also listed this compound as a compound with 15 predicted targets nih.govresearchgate.net. Furthermore, this compound is a component of Ding Chuan Tang, a classical herbal formula studied for asthma, where network pharmacology approaches are employed to identify molecular network connections and understand biological mechanisms peerj.comsemanticscholar.org.

The compound-target network typically represents compounds and targets as nodes, with edges indicating interactions, often quantified by binding affinity or other interaction scores semanticscholar.orgnih.govresearchgate.net. These networks can then be expanded to include pathways, creating a comprehensive compound-target-pathway network researchgate.netyoutube.com.

Table 1: this compound's Identified Targets in Network Pharmacology Studies

| Compound Name | PubChem CID | Predicted Target | Binding Energy (kcal/mol) | Associated Herbal Formula | Reference |

| This compound | 192490 | PPARG | -7.3 | Cordyceps sinensis | ijpsonline.com |

| This compound | 192490 | 15 targets (specifics not detailed in snippet) | N/A | Cordyceps cicadae | nih.govresearchgate.net |

Identification of Biological Pathways Modulated by this compound (e.g., inflammatory, metabolic signaling)

Following the construction of compound-target networks, pathway enrichment analysis is performed to identify the biological pathways significantly modulated by the identified targets of this compound nih.govresearchgate.netacamjournal.com. This analysis helps to infer the potential therapeutic mechanisms of the compound.

In the context of Cordyceps sinensis, where this compound is a constituent, network pharmacology analysis has revealed the modulation of several key biological pathways relevant to liver cancer, including the TNF signaling pathway and pathways related to cellular apoptosis ijpsonline.comijpsonline.com. The study on Ding Chuan Tang, which includes this compound, aimed to identify molecular network pharmacology connections to understand asthma-linked mechanisms of action, highlighting pathways such as the T-Cell receptor signaling pathway, B-Cell receptor signaling pathway, JAK/STAT signaling pathway, and FcεRI signaling pathway peerj.comsemanticscholar.org. The identification of PPARG as a target for this compound suggests its potential involvement in metabolic signaling, as PPARG plays a crucial role in lipid and glucose metabolism, as well as inflammatory responses ijpsonline.com.

Table 2: Biological Pathways Potentially Modulated by this compound (via associated herbal formulas)

| Associated Herbal Formula | Modulated Pathways | Potential Relevance | Reference |

| Cordyceps sinensis | TNF signaling pathway, Cellular apoptosis pathways | Liver cancer, anti-cancer effects | ijpsonline.comijpsonline.com |

| Ding Chuan Tang | T-Cell receptor signaling, B-Cell receptor signaling, JAK/STAT signaling, FcεRI signaling pathways | Asthma, inflammatory responses | peerj.comsemanticscholar.org |

| Cordyceps cicadae | (Targets involved in various pathways, specifics not detailed) | Diabetic nephropathy | nih.govresearchgate.net |

Machine Learning and Artificial Intelligence for Predictive Modeling of this compound's Theoretical Bioactivity

Machine learning (ML) and artificial intelligence (AI) have become indispensable tools in drug discovery, enabling the predictive modeling of chemical compounds' theoretical bioactivity mdpi.comresearchgate.netnih.govshelf.iofocalx.aipecan.aidatanorth.ai. These computational approaches leverage historical data and sophisticated algorithms to forecast future outcomes, accelerating the identification of novel drug candidates and optimizing drug design researchgate.netnih.govshelf.iodatanorth.ai.

For a compound like this compound, AI and ML models can be employed to predict its theoretical bioactivity based on its molecular structure and properties researchgate.netplos.org. This involves training models on large datasets of known compounds and their biological activities. Various ML techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, deep learning, and convolutional neural networks (CNNs), are utilized for this purpose researchgate.netnih.govplos.orgarxiv.orgchemrxiv.org. These models can predict properties like binding affinity to specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential therapeutic effects researchgate.netplos.orgarxiv.org.

While specific studies detailing the application of ML/AI for predicting this compound's bioactivity were not extensively found, the principles of these methods are directly applicable. Given this compound's classification as a flavonoid, a class of compounds known for diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties, predictive models could be trained to assess its likelihood of exhibiting such activities foodb.caresearchgate.net. This would involve:

Data Collection and Representation: Gathering structural data for this compound (e.g., SMILES strings, molecular fingerprints, 3D coordinates) and relevant bioactivity data from databases researchgate.netplos.org.

Model Training: Training ML algorithms (e.g., support vector machines, random forests, neural networks) on datasets where molecular features are correlated with specific bioactivities researchgate.netnih.govchemrxiv.org.

Prediction and Validation: Using the trained models to predict this compound's theoretical bioactivity against various targets or for different therapeutic indications. The predictions would then ideally be validated through experimental means researchgate.netplos.org.

The integration of AI in predictive modeling allows for the rapid screening of vast chemical spaces, potentially identifying novel applications or optimizing the structure of this compound for enhanced bioactivity, without the need for extensive initial laboratory experiments nih.govshelf.iofocalx.ai. This approach transforms raw data into actionable intelligence, facilitating more informed decision-making in the early stages of drug discovery and development shelf.iodatanorth.ai.

Theoretical and Potential Applications of Uralene in Advanced Materials Science Research

Exploration of Uralene as a Component in Optoelectronic Materials

The field of optoelectronic materials is continuously seeking novel organic compounds that can contribute to the development of more efficient, flexible, and cost-effective electronic devices. Flavonoids, as a class of organic compounds, are characterized by conjugated systems within their chemical structures, which can theoretically influence their light absorption and emission properties, making them subjects of interest for optoelectronic applications.

However, current scientific literature does not widely document specific research investigating this compound (the chemical compound, CAS 150853-99-9) directly as a component in optoelectronic materials. It is critical to differentiate this compound from "Uralane," which is a commercial brand name for polyurethane-based adhesives and conformal coatings. Products like Uralane 5750 and Uralane 5753 are indeed utilized in aerospace and electronic applications, including those involving optoelectronic devices, primarily for their protective, insulating, and adhesive characteristics archive.orgipc.orgdoeeet.comhuntsman.com. These commercial polyurethane products are distinct from the naturally occurring flavonoid, this compound. Therefore, while the broader domain of organic optoelectronics continues to advance, dedicated studies on this compound's specific integration or performance within optoelectronic material systems are not extensively reported.

Investigation of this compound's Antioxidant Properties for Material Stabilization

As a flavonoid, this compound is inherently associated with antioxidant properties foodb.ca. Flavonoids are widely recognized as natural antioxidants, largely due to the presence of phenolic hydroxyl groups in their structures, which enable them to effectively scavenge reactive oxygen species (ROS) and chelate metal ions nih.govnih.govbibliotekanauki.pl. The detection of this compound in various herbs and spices, which are often valued for their preservative and health-benefiting attributes, further supports its potential antioxidant capacity foodb.caresearchgate.net.

In the context of material science, antioxidants are vital for preventing degradation processes initiated by oxidation, which can compromise the mechanical, electrical, and optical integrity of materials over time. Natural antioxidants, including various flavonoids, are actively being explored as additives in polymers, coatings, and other material systems to enhance their durability and extend their functional lifespan nih.gov. They function by interrupting free radical chain reactions, thereby safeguarding the material from oxidative damage nih.gov.

Design of this compound-Based Nanostructures and Composites

The design and synthesis of nanostructures and composite materials are fundamental aspects of advanced materials science. These efforts aim to achieve enhanced or entirely novel properties by combining different components at the nanoscale, often leveraging synergistic effects. Nanostructures, such as nanoparticles, nanofibers, and thin films, offer unique physical and chemical characteristics due to their high surface-to-volume ratios and quantum phenomena. Composites, by integrating distinct materials, can combine their individual strengths to overcome the limitations inherent in single components rsc.orgmdpi.comnih.govresearchgate.net.

While extensive research exists on various types of organic and inorganic nanostructures and composites (e.g., those incorporating carbon nanotubes, graphene, metal oxides, or cellulose-based materials) rsc.orgmdpi.comnih.govresearchgate.net, specific studies focusing on the design or fabrication of this compound-based nanostructures or the incorporation of this compound as a component in advanced composite materials are not widely reported in the available scientific literature. Theoretically, if this compound could be effectively integrated into polymer matrices or induced to self-assemble into nanostructures, its potential antioxidant or other biological properties (as a flavonoid) could impart novel functionalities to the resulting materials. However, such applications would necessitate detailed synthetic strategies and comprehensive characterization studies that are not currently documented for this compound.

Bio-Inspired Material Design Utilizing this compound Scaffolds

Bio-inspired material design is an interdisciplinary field that draws inspiration from the intricate structures and efficient processes observed in natural biological systems. The goal is to create materials with superior properties, such as high strength-to-weight ratios, self-healing capabilities, or specific functionalities tailored for various applications lbl.govfrontiersin.orgnih.govosti.govmdpi.com. In particular, scaffolds used in tissue engineering and regenerative medicine are designed to mimic the extracellular matrix (ECM) to provide an optimal environment for cell adhesion, proliferation, and differentiation nih.govmdpi.com. These scaffolds often feature porous architectures and are composed of biocompatible materials.

Many successful bio-inspired materials utilize natural polymers, proteins, or other biomolecules as fundamental building blocks or as templates for their synthesis lbl.govfrontiersin.orgnih.govosti.govmdpi.com. Although this compound is a naturally occurring flavonoid foodb.ca, specific research on its utilization as a component for bio-inspired material design or as a scaffold material is not documented in the current scientific literature. The field of bio-inspired materials is broad, encompassing designs inspired by diverse natural structures ranging from nacre and bone to synthetic silks and hydrogels lbl.govfrontiersin.orgnih.govosti.govmdpi.com. Should this compound demonstrate desirable biocompatibility, biodegradability, or specific bioactivity (beyond its general antioxidant properties), it could theoretically be considered for incorporation into such designs. However, the existing body of research does not present examples of this compound being employed in the fabrication or design of bio-inspired scaffolds.

Future Research Directions and Methodological Advancements for Uralene Studies

Integration of Multi-Omics Data in Uralene Research

The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level perspective on the biological effects of this compound. By combining these datasets, researchers can construct a more holistic picture of how this compound influences cellular processes. For instance, integrated transcriptome and metabolome analysis has been successfully used to unravel the molecular mechanisms of flavonoid biosynthesis in various plants. mdpi.com This multi-omics approach can reveal correlations between gene expression, protein levels, and metabolite concentrations, providing insights into the biosynthetic pathways and regulatory networks affected by this compound. nih.govmdpi.com

Future studies on this compound are anticipated to employ similar multi-omics strategies. By analyzing how this compound treatment alters the transcriptome, proteome, and metabolome of target cells or organisms, researchers can identify key genes, proteins, and metabolic pathways that are modulated by the compound. This approach will be instrumental in understanding its mechanism of action and identifying potential biomarkers for its effects. nih.gov

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Level | Research Focus | Expected Outcomes |

|---|---|---|

| Genomics | Identifying genetic variations influencing this compound metabolism and response. | Personalized therapeutic strategies. |

| Transcriptomics | Analyzing changes in gene expression in response to this compound exposure. | Identification of target genes and pathways. |

| Proteomics | Studying alterations in protein expression and post-translational modifications. | Understanding of functional changes in cellular machinery. |

| Metabolomics | Profiling changes in endogenous metabolites following this compound treatment. | Elucidation of metabolic pathways and biomarker discovery. mdpi.com |

Development of Novel Analytical Platforms for this compound Characterization

The accurate characterization and quantification of this compound in complex biological matrices are crucial for its study. While traditional analytical techniques like High-Performance Liquid Chromatography (HPLC) have been widely used for flavonoid analysis, novel platforms are emerging to offer enhanced sensitivity and specificity. mdpi.comanjs.edu.iq Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are becoming standard for metabolomic analyses of flavonoids. mdpi.com

Future advancements in analytical platforms for this compound characterization are likely to focus on improving detection limits, resolving isomeric forms, and enabling in-situ analysis. The development of new stationary phases for chromatography and more sensitive mass spectrometers will be key in this endeavor. scispace.com Furthermore, techniques like tandem mass spectrometry (MS/MS) are invaluable for the structural elucidation of flavonoids and their glycosides. researchgate.net

Table 2: Emerging Analytical Techniques for Flavonoid Characterization

| Technique | Principle | Application for this compound |

|---|---|---|

| UHPLC-QTOF-MS | Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | High-resolution separation and accurate mass measurement for identification and quantification. |

| LC-MS/MS | Liquid chromatography with tandem mass spectrometry. | Structural elucidation through fragmentation patterns. nih.gov |

| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information on molecular structure. rsc.org | Unambiguous structure determination and conformational analysis. analis.com.my |

| Capillary Electrophoresis | Separation based on electrophoretic mobility. | Analysis of charged derivatives of this compound and its metabolites. |

Advancements in Automated Structural Elucidation for this compound and Related Compounds

Determining the precise chemical structure of natural products like this compound is a fundamental step in their investigation. Traditional methods of structural elucidation can be time-consuming and require significant amounts of pure compound. slideshare.net Recent advancements in automated structural elucidation, often integrating computational methods with spectroscopic data (e.g., NMR and MS), are streamlining this process. analis.com.my These automated workflows can rapidly propose and validate chemical structures, accelerating the pace of natural product discovery. mdpi.com

Expansion of Computational Predictive Models for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the bioactivity of flavonoids at a molecular level. mdpi.comscispace.com These models can predict a wide range of properties, from physicochemical characteristics to interactions with biological targets. nih.govnih.gov For this compound, computational models can be employed to:

Predict Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Computational models can predict these properties based on its chemical structure.

Identify Protein Targets: Molecular docking and dynamics simulations can identify potential protein targets for this compound and elucidate the molecular basis of their interaction. scispace.com

Elucidate Reaction Mechanisms: Quantum chemical calculations can be used to study the antioxidant mechanisms of flavonoids and their reactivity. mdpi.com

The continuous improvement of algorithms and the increasing availability of high-performance computing resources will further enhance the predictive power of these models, providing deeper insights into the mechanisms of action of this compound and guiding future experimental studies. ucr.eduyoutube.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments to synthesize Uralene and confirm its structural identity?

- Methodological Answer : Begin with a literature review to identify established synthetic routes for analogous compounds . Optimize reaction conditions (e.g., temperature, catalysts) using factorial design experiments to assess variable interactions . Characterize the product using NMR, FT-IR, and X-ray crystallography to verify purity and structure. Document protocols in alignment with reproducibility standards, including explicit details on solvent purification and instrument calibration .

Q. What analytical techniques are most effective for assessing this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled stressors (UV light, humidity, pH extremes). Use HPLC-MS to monitor degradation products and kinetic modeling to predict shelf-life. Cross-reference findings with thermodynamic data (e.g., DSC for phase transitions) to identify degradation pathways .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Perform meta-analysis of existing datasets to identify outliers or methodological inconsistencies (e.g., solvent effects on NMR shifts). Replicate disputed experiments under standardized conditions, and apply multivariate statistical tools (PCA or cluster analysis) to isolate variables causing discrepancies .

Advanced Research Questions

Q. What computational strategies can model this compound’s electronic properties and reactivity for catalytic applications?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals and reaction energy profiles. Validate models against experimental kinetics data. Incorporate molecular dynamics simulations to assess solvent interactions and transition states . Publish computational parameters (basis sets, convergence criteria) to enable replication .

Q. How can interdisciplinary approaches address gaps in understanding this compound’s ecological impact?

- Methodological Answer : Design toxicity assays (e.g., Daphnia magna bioassays) paired with environmental fate modeling (QSPR) to predict bioaccumulation. Integrate geospatial data to map contamination risks. Ensure ethical compliance by consulting institutional guidelines for ecotoxicological studies .

Q. What statistical frameworks are optimal for reconciling contradictory bioactivity data in this compound-based drug discovery?

- Methodological Answer : Apply Bayesian inference to quantify uncertainty in dose-response curves. Use sensitivity analysis to identify assay-specific biases (e.g., cell line variability). Validate findings through blinded, multi-center trials and open-data sharing to mitigate reproducibility crises .

Q. How can researchers leverage machine learning to optimize this compound’s synthetic yield and scalability?

- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. Validate predictions via high-throughput robotic synthesis platforms. Publish raw training data and hyperparameters to foster model transparency .

Methodological Considerations

- Data Integrity : Maintain annotated lab notebooks and raw datasets in FAIR-compliant repositories .

- Ethical Compliance : Obtain ethics approval for studies involving human/animal subjects, emphasizing informed consent and data anonymization .

- Interdisciplinary Collaboration : Use standardized nomenclature (IUPAC) and cross-validate findings with domain experts (e.g., computational chemists, ecologists) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.